Cyclopropylmethanamine hydrochloride
Overview
Description
Cyclopropylmethanamine hydrochloride, also known as Cyclopropyl-methyl-amine hydrochloride, is a chemical compound with the empirical formula C4H10ClN . It has a molecular weight of 107.58 .
Molecular Structure Analysis
The molecular structure of Cyclopropylmethanamine hydrochloride can be represented by the SMILES string CNC1CC1.Cl
. The InChI key for this compound is YCWKZLXTHMGYAO-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
Cyclopropylmethanamine hydrochloride is a solid . The physical and chemical properties of a material are influenced by its chemistry, which directly contributes to its interaction with biological environments .
Scientific Research Applications
Asymmetric Synthesis
Cyclopropylmethanamine hydrochloride plays a crucial role in the asymmetric synthesis of various compounds. A study by Miura et al. (2016) highlights the use of Rhodium(II)-catalyzed cyclopropanation in the synthesis of boryl-substituted cyclopropylmethanamines. This process is highly diastereo- and enantioselective, leading to the creation of cyclopropylmethanamines with a quaternary stereocenter (Miura, Nakamuro, Nikishima, & Murakami, 2016).
Peptide Synthesis
Carpino et al. (2009) explored the role of Cyclopropylmethanamine hydrochloride in peptide synthesis. The N-dicyclopropylmethyl (Dcpm) residue, derived from cyclopropylmethanimine hydrochloride, serves as an amide bond protectant in peptide synthesis. This application is particularly important in preventing aggregation effects in the synthesis of complex peptides (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).
Pharmaceutical Development
The incorporation of the cyclopropyl ring, a key component of Cyclopropylmethanamine, is increasingly used in drug development. Talele (2016) discussed how the cyclopropyl ring enhances potency and reduces off-target effects in preclinical/clinical drug molecules. The unique properties of the cyclopropyl ring, such as coplanarity, shorter C-C bonds, and enhanced π-character, contribute significantly to drug properties (Talele, 2016).
Safety And Hazards
properties
IUPAC Name |
cyclopropylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSNGAHNYZBZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222843 | |
Record name | (Cyclopropylmethyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanemethylamine hydrochloride | |
CAS RN |
7252-53-1 | |
Record name | Cyclopropanemethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7252-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Cyclopropylmethyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7252-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Cyclopropylmethyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylmethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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